BenchChemオンラインストアへようこそ!

Metconazole

Fusarium head blight mycelial growth inhibition EC50 sensitivity

Metconazole (CAS 125116-23-6) is a systemic triazole fungicide with four stereoisomers, an up to 20× bioactivity differential, and 10× lower Fusarium EC50 vs. Tebuconazole. It retains efficacy against Z. tritici carrying D134G, V136C, and S524T mutations, outperforming Epoxiconazole. Its stereoselective profile directly impacts dose-response modeling, resistance management, and chiral fate studies. Procure stereochemically-characterized material for reproducible research and resistance monitoring workflows.

Molecular Formula C₁₇H₁₆D₆ClN₃O
Molecular Weight 319.8 g/mol
CAS No. 125116-23-6
Cat. No. B041703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetconazole
CAS125116-23-6
Synonyms(1S,5R)-5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
cis-metconazole
metconazole
Molecular FormulaC₁₇H₁₆D₆ClN₃O
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C
InChIInChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3
InChIKeyXWPZUHJBOLQNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.69e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Metconazole (CAS 125116-23-6): Technical Baseline and Procurement Context for Triazole Fungicide Selection


Metconazole (CAS 125116-23-6) is a systemic triazole fungicide of the demethylation inhibitor (DMI) class, acting via inhibition of fungal lanosterol 14α-demethylase (CYP51) to disrupt ergosterol biosynthesis and compromise fungal cell membrane integrity [1]. It exists as a mixture of four stereoisomers—(1S,5R), (1R,5S), (1S,5S), and (1R,5R)—with the (1S,5R) configuration exhibiting the highest bioactivity [2]. Commercially deployed primarily for cereals (wheat, barley), Metconazole demonstrates broad-spectrum efficacy against Fusarium spp., Septoria tritici, Puccinia spp., and emerging pathogens including Pyricularia oryzae [1].

Why Generic Substitution of Metconazole with Alternative Triazoles (e.g., Tebuconazole, Prothioconazole, Epoxiconazole) Introduces Quantifiable Performance Risk


Despite sharing a common DMI mechanism, triazole fungicides exhibit substantial divergence in potency, cross-resistance profiles, and stereochemical composition that preclude simple interchangeability in research or industrial applications. In vitro sensitivity testing reveals that Metconazole achieves EC50 values up to an order of magnitude lower than Tebuconazole and Prothioconazole against Fusarium isolates, reflecting distinct binding interactions with the CYP51 target [1]. Moreover, differential responses to specific CYP51 mutations—such as I381V and S524T in Zymoseptoria tritici—produce compound-specific efficacy shifts, whereby field performance of Epoxiconazole declines more precipitously than Metconazole in high-resistance European populations [2]. Additionally, Metconazole's four-stereoisomer composition creates a stereoselective bioactivity gradient exceeding 20-fold between enantiomeric forms, a chiral complexity absent in simpler triazole structures [3]. These factors collectively establish that substituting Metconazole with a class analog introduces uncontrolled variability in dose-response relationships, resistance management outcomes, and chiral resolution requirements.

Metconazole Quantitative Differentiation Evidence: Comparator-Backed Performance Data for Informed Procurement


Superior In Vitro Potency Against Fusarium spp. Relative to Tebuconazole and Prothioconazole

In a study evaluating 40 Fusarium isolates from weeds, non-gramineous plants, and wheat, Metconazole exhibited uniformly lower EC50 values compared to both Prothioconazole and Tebuconazole. The maximum EC50 observed for Metconazole (2.9 mg L⁻¹) was substantially below the upper bounds of Prothioconazole (23.6 mg L⁻¹) and Tebuconazole (15.6 mg L⁻¹), indicating a narrower distribution of sensitivity and consistently higher potency across diverse Fusarium populations [1].

Fusarium head blight mycelial growth inhibition EC50 sensitivity

Field Efficacy Retention in High CYP51-Mutation European Z. tritici Populations Compared with Epoxiconazole

Multi-country European field trials (40 sites across 10 countries, 2015–2016) assessed single triazole performance against Zymoseptoria tritici. Azole mixtures (Epoxiconazole + Metconazole or Prothioconazole + Tebuconazole) delivered the most robust STB control and yield increases up to 20% over untreated controls, compared with 14–18% for single azoles [1]. Crucially, while all single azoles exhibited efficacy erosion from 2015 to 2016, Epoxiconazole alone showed pronounced decline, whereas Metconazole retained comparatively stable performance—a differential response linked to the specific CYP51 mutations (D134G, V136C, S524T) prevalent in Western European Z. tritici populations [1].

Septoria tritici blotch CYP51 mutation fungicide resistance field efficacy

23.4× Stereoselective Bioactivity Gradient: (1S,5R)-Metconazole vs. (1R,5S)-Metconazole

Metconazole's four stereoisomers exhibit a pronounced bioactivity gradient. The (1S,5R)-Metconazole isomer displays fungicidal activity 13.9–23.4 times higher than the least active (1R,5S)-Metconazole against Fusarium graminearum and Alternaria triticina [1]. Molecular docking analysis confirms that (1S,5R)-Metconazole achieves the strongest binding energy and shortest binding distance to CYP51B among all four stereoisomers, providing a structural rationale for the observed bioactivity differential [1]. The rank order of bioactivity is: (1S,5R) > stereoisomer mixture > (1S,5S) > (1R,5R) > (1R,5S).

stereochemistry chiral resolution enantioselective activity molecular docking

Carbendazim Cross-Resistance Independence: Comparable Sensitivity in Resistant vs. Sensitive FGSC Isolates

In a study of 67 Chinese Fusarium graminearum species complex (FGSC) isolates, Metconazole sensitivity did not differ significantly between carbendazim-sensitive (n=32) and carbendazim-resistant (n=35) populations. The EC50 values across all 67 strains were normally distributed from 0.0209 to 0.0838 μg mL⁻¹, with a mean of 0.0481 ± 0.0134 μg mL⁻¹ [1]. This contrasts with cross-resistance patterns observed among certain DMI fungicides where prior benzimidazole exposure can shift sensitivity distributions.

carbendazim resistance cross-resistance Fusarium graminearum resistance management

Nano-Formulation Enabling Technology: Metconazole Dispersible Concentrate Yields <30 nm Particle Suspension upon Dilution

Patent US20110070278A1 discloses a non-aqueous dispersible concentrate (DC) formulation of Metconazole that, upon dilution with water, spontaneously forms a nano-suspension with Metconazole particles of diameter less than 30 nanometers [1]. This represents a reduction in particle size of >33-fold compared to conventional suspension concentrate formulations (particles typically >1 μm), which the patent identifies as providing insufficient surface area for efficient foliar uptake and biotranslocation [1]. The DC formulation contains Metconazole at 10–30% by weight with a solvent exhibiting 0.1–20% water solubility.

formulation science dispersible concentrate nanoparticle bioavailability

Metconazole Application Scenarios: Evidence-Aligned Use Cases for Research and Industrial Deployment


Carbendazim-Resistant Fusarium Head Blight (FHB) Management in Wheat

Based on the evidence that Metconazole sensitivity is independent of carbendazim resistance status in Fusarium graminearum species complex isolates [1], this compound is optimally deployed in wheat-growing regions with documented benzimidazole resistance. Field trials confirm that Metconazole alone achieves better FHB control, DON reduction, and grain yield improvement than carbendazim or phenamacril, while dramatically reducing field application dosages [1]. The additive interaction between Metconazole and phenamacril at 2:3 and 1:2 ratios further supports use in mixture strategies for carbendazim resistance management [1].

Septoria Tritici Blotch (STB) Control in Western European High-Resistance Environments

Evidence from multi-country European field trials establishes that Metconazole, particularly in mixture with Epoxiconazole, provides robust STB control even in Western European regions with elevated frequencies of CYP51 mutations D134G, V136C, and S524T [2]. The Epoxiconazole + Metconazole mixture maintained efficacy across all sites and sensitivity levels when single-azole performance declined, achieving yield increases up to 20% over untreated controls [2]. This scenario is specifically validated for procurement in France, UK, Germany, and neighboring wheat-producing regions where Z. tritici DMI resistance is prevalent.

Emerging Rice Blast (Pyricularia oryzae) Control Research

Recent evidence demonstrates Metconazole's broad-spectrum in vitro activity against seven Pyricularia oryzae strains, with pathogenicity assays showing >75% reduction in blast lesion length on both barley and rice leaves at 10 μg mL⁻¹ [3]. Mechanistic studies confirm Metconazole disrupts key virulence processes including conidial germination, germ tube elongation, and appressorium formation [3]. This application scenario is particularly relevant for research programs investigating novel rice blast management strategies or for procurement in rice-growing regions seeking fungicide rotation options distinct from conventional rice blast chemistries.

Stereochemistry-Dependent Toxicology and Environmental Fate Studies

The 13.9–23.4× bioactivity differential between (1S,5R)-Metconazole and (1R,5S)-Metconazole stereoisomers [4] creates a compelling research scenario for enantioselective environmental fate investigations. Procurement of stereochemically characterized Metconazole (either as racemic mixture with defined isomeric ratios or as isolated stereoisomers) enables studies of stereoselective degradation kinetics in soil and plant matrices, enantiomer-specific toxicity profiling, and chiral pharmacokinetic modeling. The HPLC analytical methodology validated for enantioselective Metconazole quantification in soil and flour matrices provides the necessary analytical infrastructure for such investigations [5].

Quote Request

Request a Quote for Metconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.